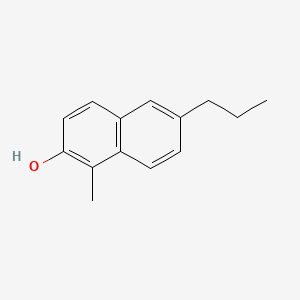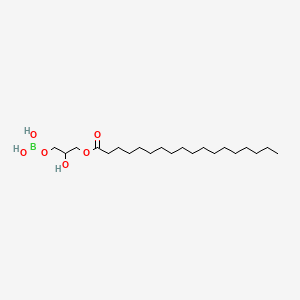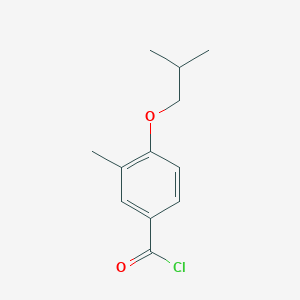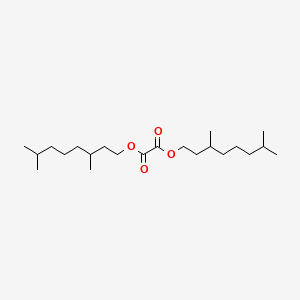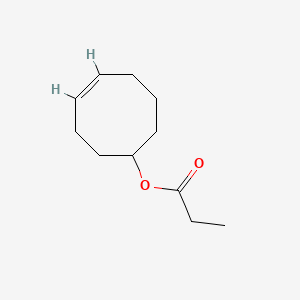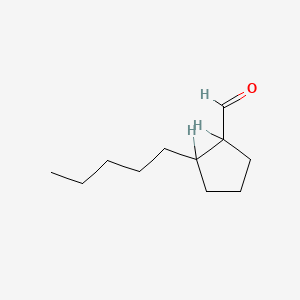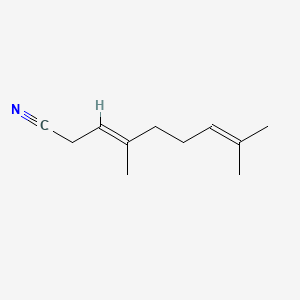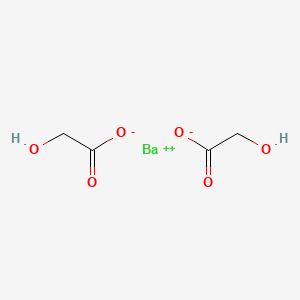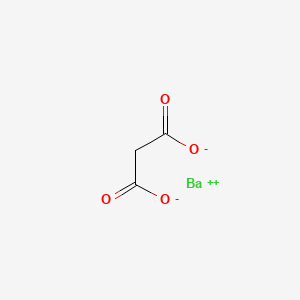
Trimagnesium diytterbium dodecanitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimagnesium diytterbium dodecanitrate is a complex inorganic compound with the molecular formula Mg₃Yb₂(NO₃)₁₂ It is composed of magnesium, ytterbium, and nitrate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trimagnesium diytterbium dodecanitrate typically involves the reaction of magnesium nitrate and ytterbium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ 3 \text{Mg(NO}_3\text{)}_2 + 2 \text{Yb(NO}_3\text{)}_3 \rightarrow \text{Mg}_3\text{Yb}_2(\text{NO}3\text{)}{12} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale mixing of magnesium and ytterbium nitrates in reactors. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure and stable form.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where the ytterbium ions can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The nitrate ions in the compound can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize ytterbium ions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used to reduce ytterbium ions.
Substitution Reactions: Ammonium chloride or sodium sulfate can be used to substitute nitrate ions.
Major Products Formed:
Oxidation: Formation of ytterbium oxides.
Reduction: Formation of ytterbium metal or lower oxidation state compounds.
Substitution: Formation of magnesium and ytterbium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Trimagnesium diytterbium dodecanitrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other magnesium and ytterbium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to the presence of ytterbium.
Medicine: Explored for its potential use in targeted drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of trimagnesium diytterbium dodecanitrate involves the interaction of its constituent ions with molecular targets. The magnesium ions can interact with enzymes and proteins, influencing various biochemical pathways. Ytterbium ions can act as contrast agents in imaging techniques due to their high atomic number, which enhances image contrast.
Vergleich Mit ähnlichen Verbindungen
Trimagnesium dicitrate: A compound with similar magnesium content but different anionic composition.
Ytterbium nitrate: Contains ytterbium and nitrate ions but lacks magnesium.
Magnesium nitrate: Contains magnesium and nitrate ions but lacks ytterbium.
Uniqueness: Trimagnesium diytterbium dodecanitrate is unique due to the combination of magnesium and ytterbium ions, which imparts distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a compound of significant interest.
Eigenschaften
CAS-Nummer |
93893-25-5 |
|---|---|
Molekularformel |
Mg3N12O36Yb2 |
Molekulargewicht |
1163.1 g/mol |
IUPAC-Name |
trimagnesium;ytterbium(3+);dodecanitrate |
InChI |
InChI=1S/3Mg.12NO3.2Yb/c;;;12*2-1(3)4;;/q3*+2;12*-1;2*+3 |
InChI-Schlüssel |
NDERFYBFRURXQF-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Yb+3].[Yb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


